N-Morpholinyllysergamide maleate
CAS No.: 101896-80-4
Cat. No.: VC7829123
Molecular Formula: C24H27N3O6
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101896-80-4 |
|---|---|
| Molecular Formula | C24H27N3O6 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 |
| Standard InChI Key | JNCMTRGSZCFIFZ-ZYXUSYCASA-N |
| Isomeric SMILES | CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O |
| SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
N-Morpholinyllysergamide maleate consists of a lysergamide core fused with a morpholine ring via an amide bond. The maleate salt (but-2-enedioic acid) enhances solubility and stability. The IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone; (Z)-but-2-enedioic acid . Key structural features include:
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Stereochemistry: The 6aR and 9R configurations are critical for receptor interactions, mirroring LSD’s stereochemical requirements for 5-HT receptor binding .
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SMILES Notation:
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 453.5 g/mol |
| Parent Compound | Lysergic acid morpholide (CID 199507) |
| Salt Form | Maleate (Z)-but-2-enedioate |
| CAS Registry Number | 101896-80-4 |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Lysergic Acid Activation: Conversion of lysergic acid to its acid chloride using thionyl chloride.
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Morpholine Conjugation: Reaction with morpholine to form the amide bond.
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Salt Formation: Precipitation with maleic acid in a polar solvent .
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are standard for purity assessment and metabolite detection:
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HPLC Conditions:
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LC-MS/MS: Used for quantifying lysergamides in biological matrices with a limit of detection (LOD) of 0.01 ng/mL .
Pharmacological Profile
Receptor Interactions
N-Morpholinyllysergamide maleate shares LSD’s affinity for serotonin receptors but with modified efficacy:
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5-HT Subtypes: Partial agonism at 5-HT (EC < 10 nM), akin to 2-bromo-LSD .
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5-HT: Antagonism or weak partial agonism, potentially reducing hallucinogenic effects .
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Off-Target Activity: Moderate binding to dopamine D and adrenergic α receptors (K ≈ 100–300 nM) .
Table 2: Select Receptor Affinities
| Receptor | Activity | EC/K (nM) |
|---|---|---|
| 5-HT | Partial Agonist | 3.2 ± 0.8 |
| 5-HT | Antagonist | 4.14 ± 1.1 |
| D | Weak Antagonist | 210 ± 45 |
Pharmacokinetics
Data from analogous lysergamides suggest:
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